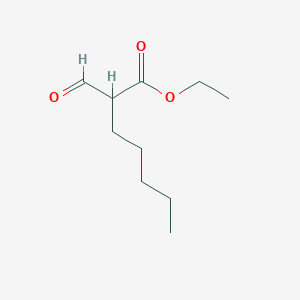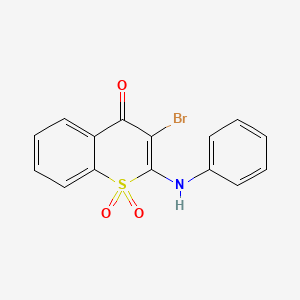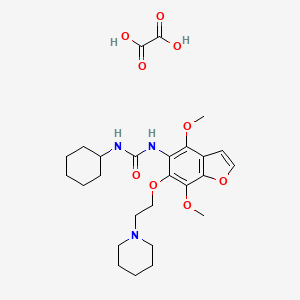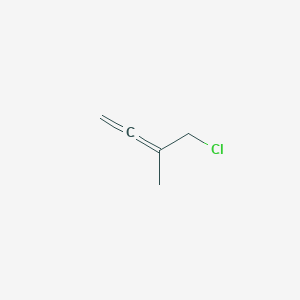
1,1'-(1,3-Phenylene)bis(2-diazonioethen-1-olate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(1,3-Phenylene)bis(2-diazonioethen-1-olate) is an organic compound with a unique structure characterized by two diazonium groups attached to a 1,3-phenylene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,3-Phenylene)bis(2-diazonioethen-1-olate) typically involves the diazotization of 1,1’-(1,3-Phenylene)bis(2-aminoethen-1-olate). The reaction is carried out under acidic conditions using sodium nitrite as the diazotizing agent. The reaction is usually performed at low temperatures to ensure the stability of the diazonium groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(1,3-Phenylene)bis(2-diazonioethen-1-olate) undergoes various chemical reactions, including:
Substitution Reactions: The diazonium groups can be replaced by other nucleophiles, leading to the formation of substituted derivatives.
Coupling Reactions: The compound can participate in azo coupling reactions, forming azo compounds with aromatic amines.
Reduction Reactions: The diazonium groups can be reduced to form the corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as halides, cyanides, and thiols. The reactions are typically carried out in aqueous or alcoholic solutions.
Coupling Reactions: Aromatic amines are used as coupling partners, and the reactions are performed under mildly acidic conditions.
Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are used, and the reactions are carried out in aqueous solutions.
Major Products Formed
Substitution Reactions: Substituted derivatives of the original compound.
Coupling Reactions: Azo compounds with various aromatic amines.
Reduction Reactions: Corresponding amines of the original compound.
Aplicaciones Científicas De Investigación
1,1’-(1,3-Phenylene)bis(2-diazonioethen-1-olate) has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of various organic compounds, including dyes and pigments.
Biology: Investigated for its potential use in biochemical assays and as a labeling reagent.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,1’-(1,3-Phenylene)bis(2-diazonioethen-1-olate) involves the reactivity of the diazonium groups. These groups can undergo various reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in coupling reactions, the diazonium groups react with aromatic amines to form azo compounds, which can have various biological and chemical activities.
Comparación Con Compuestos Similares
Similar Compounds
1,1’-(1,3-Phenylene)bis(2-nitroethanone): Similar structure but with nitro groups instead of diazonium groups.
1,1’-(1,3-Phenylene)bis(2-bromoethanone): Contains bromo groups instead of diazonium groups.
1,1’-(1,3-Phenylene)bis(2-aminoethen-1-olate): Precursor to the diazonium compound with amino groups.
Uniqueness
1,1’-(1,3-Phenylene)bis(2-diazonioethen-1-olate) is unique due to the presence of diazonium groups, which confer distinct reactivity and potential applications. The ability to undergo various reactions, including substitution, coupling, and reduction, makes it a versatile compound in scientific research and industrial applications.
Propiedades
Número CAS |
74048-19-4 |
|---|---|
Fórmula molecular |
C10H6N4O2 |
Peso molecular |
214.18 g/mol |
Nombre IUPAC |
2-diazo-1-[3-(2-diazoacetyl)phenyl]ethanone |
InChI |
InChI=1S/C10H6N4O2/c11-13-5-9(15)7-2-1-3-8(4-7)10(16)6-14-12/h1-6H |
Clave InChI |
PCTUNNODXVSDML-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C(=O)C=[N+]=[N-])C(=O)C=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 2-[(1S,2R,3S,4S,8S,9S,10R,13R,15S)-2-acetyloxy-13-(furan-3-yl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-dien-9-yl]acetate](/img/structure/B14446698.png)
![1-[(1H-Indol-4-yl)oxy]-3-[(2-methylpropyl)amino]propan-2-ol](/img/structure/B14446705.png)


![1-Methyl-2-{[(4-nitrophenyl)methyl]sulfanyl}pyridin-1-ium bromide](/img/structure/B14446726.png)


![4-[(Z)-(4-Nitrophenyl)-ONN-azoxy]phenyl butanoate](/img/structure/B14446741.png)



![1,7-Dihydroimidazo[4,5-c]pyridine-4,6-dione](/img/structure/B14446763.png)
